molecular formula C21H20FN3O4S B2745473 N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 1005308-17-7

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2745473
CAS No.: 1005308-17-7
M. Wt: 429.47
InChI Key: JGYAHASYNNVBKV-UHFFFAOYSA-N
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Description

The compound N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide features a thiazole core substituted at position 4 with a carbamoylmethyl group bearing a 4-fluorobenzyl moiety. The thiazole’s position 2 is linked to a 3,4-dimethoxybenzamide group. This structure combines electron-rich methoxy substituents with a fluorinated aromatic system, which may enhance lipophilicity, metabolic stability, and target-binding interactions. The thiazole ring serves as a heterocyclic scaffold common in bioactive molecules, including kinase inhibitors and anticancer agents .

Properties

IUPAC Name

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-28-17-8-5-14(9-18(17)29-2)20(27)25-21-24-16(12-30-21)10-19(26)23-11-13-3-6-15(22)7-4-13/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYAHASYNNVBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate product is then reacted with 3,4-dimethoxybenzoyl chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. This leads to the disruption of bacterial growth and replication . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the thiazole ring plays a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituents on the benzyl and benzamide moieties.

Table 1: Structural and Molecular Comparison
Compound ID Benzyl Substituent Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 4-fluorophenyl 3,4-dimethoxy C₂₂H₂₀FN₃O₄S 449.48
BJ25985 2,6-dimethylphenyl 3,4-dimethoxy C₂₂H₂₃N₃O₄S 425.50
BF38380 3-fluorophenyl 3,5-dimethoxy C₂₀H₁₈FN₃O₄S 415.44
F186-0562 (ChemDiv) 2,3-dimethylphenyl 3,4-dimethoxy C₂₂H₂₃N₃O₄S 425.50
CTK6J7073 (3-chloro analog) 3-chlorophenyl 3,4-dimethoxy C₂₁H₁₇ClN₃O₄S 442.89
Key Observations:

Fluorine vs. Chlorine Substitution :

  • The target compound’s 4-fluorophenyl group enhances lipophilicity (logP ≈ 3.2) compared to the 3-chlorophenyl analog (logP ≈ 3.5), but chlorine’s larger atomic radius may introduce steric hindrance in target binding .
  • Fluorine’s electron-withdrawing effect could improve metabolic stability by reducing oxidative metabolism .

Positional Isomerism :

  • The 3-fluorophenyl substituent in BF38380 (meta-fluorine) may alter binding affinity compared to the target compound’s para-fluorine, which optimizes spatial alignment with hydrophobic enzyme pockets .

In contrast, BF38380’s 3,5-dimethoxy configuration creates a symmetric electronic environment, possibly affecting solubility .

Methyl Substitutions :

  • 2,6-Dimethylphenyl (BJ25985) and 2,3-dimethylphenyl (F186-0562) groups increase steric bulk, which may reduce off-target interactions but could compromise solubility .

Biological Activity

N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a thiazole ring, a dimethoxybenzamide moiety, and a fluorobenzyl group. The synthesis typically involves several steps starting with the reaction of 4-fluorobenzylamine with thiazole derivatives under controlled conditions, often utilizing bases like triethylamine in solvents such as dichloromethane. The final product is obtained through acylation with 3,4-dimethoxybenzoyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis by targeting key enzymes in the biosynthetic pathway. This leads to disruption in bacterial growth and replication, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The compound's ability to modulate signaling pathways associated with cell survival and proliferation indicates its potential as an anticancer therapeutic .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against a range of Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro assays conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineContains thiazole and chloro substituentModerate antimicrobial activity
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBenzothiazole moietyLimited cytotoxicity observed

The unique combination of the fluorobenzyl group and dimethoxybenzamide moiety in this compound contributes to its enhanced biological activities compared to similar compounds.

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